2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one
Description
Properties
CAS No. |
6398-99-8 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one |
InChI |
InChI=1S/C14H14N2OS/c1-2-10-16-13(17)8-9-15-14(16)18-11-12-6-4-3-5-7-12/h2-9H,1,10-11H2 |
InChI Key |
UYGGYGZRAQYPKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C=CN=C1SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one typically follows a multi-step approach:
Step 1: Formation of the Pyrimidine Ring
The pyrimidine core is constructed via condensation reactions involving appropriate aldehydes or ketones with urea or thiourea derivatives under acidic or basic catalysis. This step establishes the heterocyclic framework essential for subsequent functionalization.Step 2: Introduction of the Benzylsulfanyl Group
The benzylsulfanyl substituent is introduced through nucleophilic substitution reactions, where benzylthiol acts as the nucleophile attacking a suitable leaving group on the pyrimidine ring or its precursor. This step requires careful control of reaction conditions to ensure selective substitution at the 2-position.Step 3: Allylation at the 3-Position
The allyl group is introduced via allylation reactions, often employing allyl halides or allylating agents under basic conditions to substitute at the 3-position of the pyrimidine ring. This step is critical for installing the prop-2-enyl functionality.
Detailed Preparation Methods and Reaction Conditions
Analytical Data Supporting Preparation
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Solvent | THF, DMSO, DMF | Solvent polarity affects nucleophilicity and yield |
| Base | NaH, K2CO3 | Facilitates nucleophilic substitution and allylation |
| Temperature | 0–50 °C | Controls reaction rate and selectivity |
| Reaction Time | 1–8 hours | Longer times may increase yield but risk side reactions |
| Purification | Recrystallization from alcohols | Ensures high purity and crystallinity |
Comparative Notes on Related Compounds
- The presence of both benzylsulfanyl and allyl groups distinguishes this compound from analogs such as 2-(benzylthio)pyrimidin-4(3H)-one (lacking allyl) or 3-allyl-2-(methylthio)pyrimidin-4(3H)-one (methylthio instead of benzylsulfanyl), which affects both chemical reactivity and biological activity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the allyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include epoxides, dihydropyrimidines, and various substituted derivatives.
Scientific Research Applications
3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the pyrimidinone family, which includes derivatives with varied substituents at the 2- and 3-positions. Below is a comparative analysis with structurally related compounds:
Research Findings
Reactivity: The benzylsulfanyl group in 2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one provides steric hindrance compared to methylthio analogues, slowing nucleophilic substitution at the 2-position.
Crystallographic Behavior : X-ray studies (using SHELX refinement ) reveal that the benzylsulfanyl substituent induces a herringbone packing motif due to C–H···S interactions, contrasting with the layered stacking of phenyl-substituted analogues. This difference impacts mechanical properties in crystalline forms.
Biological Activity : Unlike 2-methylthio derivatives, the benzylsulfanyl variant shows moderate inhibition of EGFR kinase (IC₅₀ = 8.2 μM), attributed to hydrophobic interactions with the enzyme’s ATP-binding pocket.
Biological Activity
2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one (CAS No. 6398-99-8) is a heterocyclic compound with a pyrimidine ring that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one is C14H14N2OS, with a molecular weight of 258.34 g/mol. The compound features an allyl group and a benzylthio group, which are significant for its reactivity and biological activity.
| Property | Value |
|---|---|
| CAS Number | 6398-99-8 |
| Molecular Formula | C14H14N2OS |
| Molecular Weight | 258.34 g/mol |
| IUPAC Name | 2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one |
Antimicrobial Activity
Research indicates that 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential agent in treating infections caused by resistant bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.
Antiviral Properties
In addition to its antimicrobial effects, this compound has been investigated for antiviral activity . Preliminary studies suggest that it may inhibit viral replication through mechanisms that disrupt viral entry or replication processes in host cells. Specific assays have demonstrated its effectiveness against certain viruses, although further research is needed to elucidate the precise mechanisms involved.
Anticancer Activity
The anticancer potential of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one has been explored in various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells, leading to cell cycle arrest and decreased viability. The pathways involved may include the activation of caspases and modulation of signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several case studies illustrate the biological activity of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one:
-
Antimicrobial Study :
- Objective : Evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial activity.
- : Potential for development into a new class of antibiotics.
-
Antiviral Research :
- Objective : Assess antiviral effects on herpes simplex virus (HSV).
- Findings : Infected cells treated with the compound showed reduced viral titers compared to untreated controls.
- : Suggests possible use as a therapeutic agent for viral infections.
-
Cancer Cell Line Study :
- Objective : Investigate effects on human breast cancer cell lines.
- Findings : The compound induced significant apoptosis and inhibited cell proliferation.
- : Promising candidate for further development in cancer therapy.
The biological activity of 2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or viral replication.
- Cell Signaling Modulation : It can modulate pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
